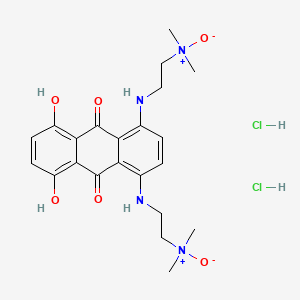

Banoxantrone dihydrochloride

Descripción general

Descripción

Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive AQ4 precursor and a Topoisomerase II inhibitor . It is a hypoxia-activated prodrug of the topoisomerase II inhibitor AQ4 . It enhances the anti-tumor effect caused by radiation .

Synthesis Analysis

Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis . It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .Molecular Structure Analysis

Banoxantrone has a molecular weight of 444.488 and a chemical formula of C22H28N4O6 . It is a small molecule and is synthetic in nature .Chemical Reactions Analysis

Banoxantrone dihydrochloride is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . It is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells .Physical And Chemical Properties Analysis

Banoxantrone has a molecular weight of 444.48 and a chemical formula of C22H28N4O6 . It is soluble in water to 25 mM and is available in solid form .Aplicaciones Científicas De Investigación

Anticancer Prodrug

Banoxantrone dihydrochloride (AQ4N) is a novel hypoxia-activated prodrug that exhibits anticancer activity following bioreduction by heme-containing reductases to AQ4, an effective DNA intercalator and topoisomerase II inhibitor . It’s important to monitor the blood concentration of banoxantrone to evaluate the therapeutic efficacy and side effects during its clinical applications .

Fluorescence Method for AQ4N Detection

A fluorescence method for AQ4N detection has been developed through the modulation of the molecule-like photoinduced electron transfer (PET) behavior of gold nanoclusters (AuNCs). AQ4N can electrostatically bind to the surface of carboxylated chitosan (CC) and dithiothreitol (DTT) co-stabilized AuNCs and quench their fluorescence via a Coulomb interaction-accelerated PET process .

Organic Ligand in Nanoparticle Synthesis

Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis .

Preparation of Functionalized Graphene Oxide

It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .

Photosensitizer Co-loading

Banoxantrone dihydrochloride, along with chlorin e6 (Ce6, a photosensitizer), and oxaliplatin (OX, a guest of CB[7]) were co-loaded onto NGO-CB[7] via π–π stacking and host–guest interactions .

Mecanismo De Acción

Target of Action

Banoxantrone dihydrochloride primarily targets DNA topoisomerase 2-alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death .

Mode of Action

Banoxantrone, also known as AQ4N, is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells . AQ4 remains localized within these cells . When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy, these AQ4-containing quiescent cells come closer to the oxygen source, become reoxygenated, attempt to resume replication, and are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition .

Biochemical Pathways

The biochemical pathway primarily affected by Banoxantrone involves the conversion of the prodrug AQ4N to the active drug AQ4 by cytochrome P450 . This process selectively targets hypoxic tumor tissues . The active form, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor .

Pharmacokinetics

The pharmacokinetics of Banoxantrone involves its selective and irreversible conversion to AQ4, its cytotoxic form, in hypoxic tumor cells . This conversion is its targeted site of action . The half-life of Banoxantrone is reported to be between 0.64 to 0.83 hours .

Result of Action

The result of Banoxantrone’s action is the death of hypoxic tumor cells . It has been shown to work synergistically with fractionated radiation to significantly delay the growth of tumors compared to the administration of either Banoxantrone or radiation alone .

Action Environment

Banoxantrone is a hypoxia-activated prodrug . This means that its activation and efficacy are influenced by the level of oxygen in the tumor environment . It is preferentially toxic to hypoxic cells in tumors, and its action can be enhanced by radiation .

Direcciones Futuras

A recent study demonstrated an effective cancer chemo-radiotherapy strategy based on choline phosphate liposomal nanomedicines, which inhibit the intrinsic radioresistance of RT and concomitantly harness the RT-induced hypoxia to produce additional toxicity to overcome post-RT radioresistance . In this strategy, a radiotherapy sensitizer, vorinostat, and a hypoxia-activated banoxantrone dihydrochloride (AQ4N) were simultaneously delivered to a tumor . This chemo-radiotherapy combination showed excellent tumor treatment efficacy and is promising for future clinical translation .

Propiedades

IUPAC Name |

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCPHUXRZRTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252979-56-9 | |

| Record name | Banoxantrone dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BANOXANTRONE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

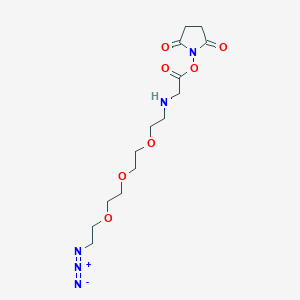

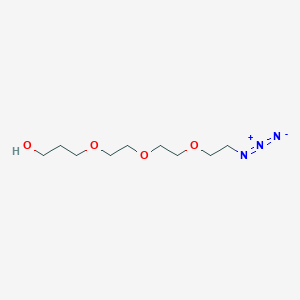

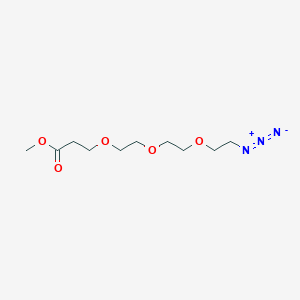

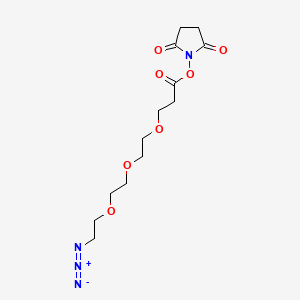

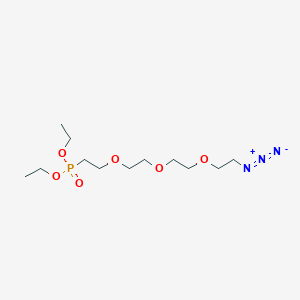

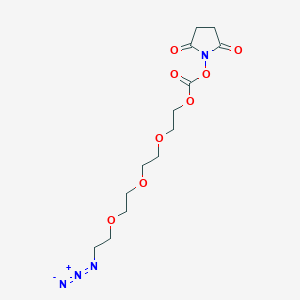

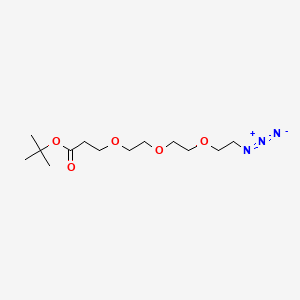

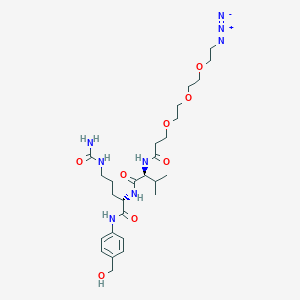

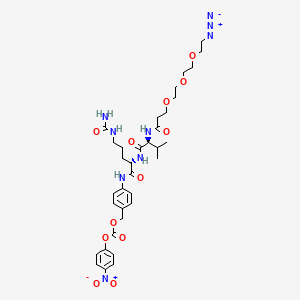

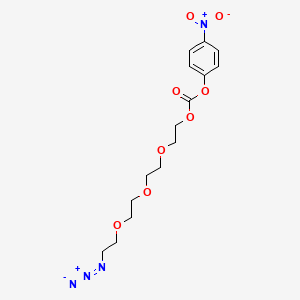

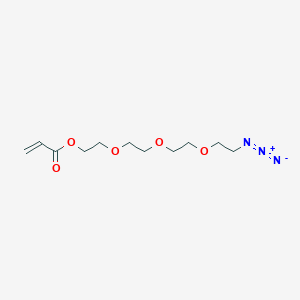

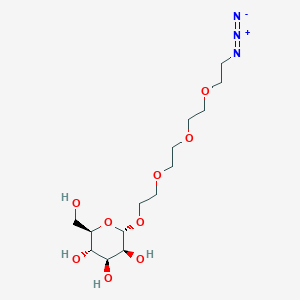

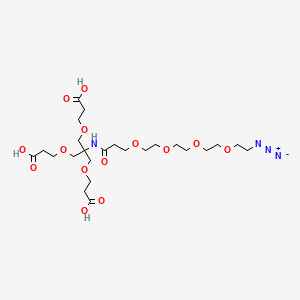

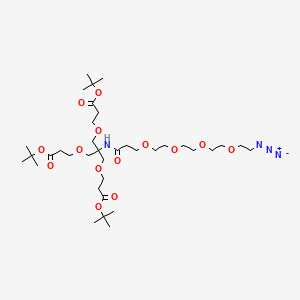

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.